![molecular formula C14H8ClFN2O B5330334 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide](/img/structure/B5330334.png)
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide specifically targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation by transmitting signals from the B-cell receptor to downstream signaling pathways. Inhibition of BTK by 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide leads to the suppression of B-cell activation and proliferation, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to exhibit potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to induce apoptosis in B-cells and inhibit B-cell proliferation. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. In addition, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the advantages of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is its specificity for BTK, which reduces the risk of off-target effects. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, one of the limitations of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is its potential for drug resistance, which may limit its long-term efficacy. In addition, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in clinical trials.
未来方向
There are several potential future directions for the development of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide. One direction is to investigate the use of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to improve its efficacy. Another direction is to explore the use of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in other B-cell malignancies, such as multiple myeloma or Waldenström macroglobulinemia. Finally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in clinical trials and to identify biomarkers that can predict response to treatment.
合成方法
The synthesis of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide involves a multistep process that starts with the reaction of 2-chloro-4-fluoroaniline with 2-cyanophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroacetamide to form the final product. The synthesis of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been optimized to improve the yield and purity of the compound.
科学研究应用
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has shown potent anti-tumor activity and can induce apoptosis in B-cells. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-12-7-10(16)5-6-11(12)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRAZLQCAMYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。